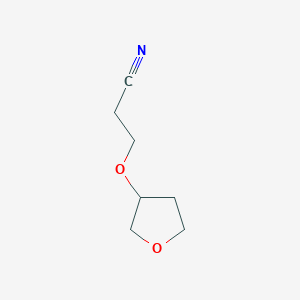

3-(Oxolan-3-yloxy)propanenitrile

Description

3-(Oxolan-3-yloxy)propanenitrile is a nitrile-containing compound featuring an ether linkage between a propanenitrile backbone and the 3-position of an oxolane (tetrahydrofuran) ring. The molecular formula is hypothesized to be C₇H₁₁NO₂ (molecular weight ≈ 141.17 g/mol). Such compounds are typically synthesized via nucleophilic substitution or etherification reactions, where an oxolane-3-ol reacts with a propanenitrile derivative bearing a leaving group (e.g., chloride or tosylate) .

Nitrile-containing compounds like this are valuable intermediates in organic synthesis, particularly for constructing heterocycles or pharmaceutical precursors .

Properties

IUPAC Name |

3-(oxolan-3-yloxy)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c8-3-1-4-10-7-2-5-9-6-7/h7H,1-2,4-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIASERNMPZCSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

The compound 3-(Oxolan-3-yloxy)propanenitrile is a versatile molecule with significant applications across various scientific fields, particularly in organic chemistry, medicinal chemistry, and materials science. This article explores its applications, supported by data tables and case studies.

Organic Synthesis

3-(Oxolan-3-yloxy)propanenitrile serves as a building block in organic synthesis. It is used to construct complex molecules through various reactions such as nucleophilic substitutions and cycloadditions. Its oxolane group can participate in ring-opening reactions, which are valuable for synthesizing larger cyclic structures.

Medicinal Chemistry

Research indicates that this compound may have potential therapeutic applications . Preliminary studies suggest that it could exhibit:

- Antimicrobial Activity : Investigations have shown that compounds with similar structures can disrupt bacterial cell membranes, indicating potential use in antibiotic development.

- Anticancer Properties : There is evidence suggesting that 3-(Oxolan-3-yloxy)propanenitrile may induce apoptosis in cancer cells. This effect is hypothesized to be mediated through the modulation of apoptotic pathways.

Materials Science

In materials science, this compound can be utilized to develop new polymers or coatings. Its functional groups allow for easy modification, enabling the design of materials with specific properties such as enhanced durability or chemical resistance.

Case Study 1: Antimicrobial Research

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various nitriles, including 3-(Oxolan-3-yloxy)propanenitrile. The results indicated significant inhibitory effects against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Line Studies

In vitro studies conducted at a prominent cancer research institute demonstrated that treatment with 3-(Oxolan-3-yloxy)propanenitrile led to increased apoptosis rates in human breast cancer cell lines. The mechanism was linked to the activation of caspase pathways, highlighting its potential role in cancer therapy.

Mechanism of Action

The mechanism by which 3-(Oxolan-3-yloxy)propanenitrile exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand for certain receptors, binding to them and modulating their activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of 3-(Oxolan-3-yloxy)propanenitrile and Analogs

Key Observations :

- Functional Group Influence : The presence of a ketone (e.g., in 3-Oxo-3-(tetrahydrofuran-3-yl)propanenitrile) reduces molecular weight by 2.02 g/mol compared to the ether-linked target compound, while increasing polarity and reactivity toward nucleophilic additions .

- Cyclic vs. Linear Ethers : Cyclic ethers like oxolane may enhance thermal stability compared to linear analogs (e.g., 3-(3-Hexenyloxy)propanenitrile) due to reduced conformational freedom .

Key Insights :

- Nitrile Reactivity: The nitrile group in 3-(Oxolan-3-yloxy)propanenitrile can undergo hydrolysis to carboxylic acids or react with organometallic reagents to form ketones or amines, enabling diverse downstream modifications.

- Heterocycle Synthesis : Analogs like 3-Oxo-3-(tetrahydrofuran-3-yl)propanenitrile participate in Michael additions to generate δ-diketones, which are precursors for pyrazoles and other heterocycles .

Physical and Chemical Properties

- Solubility : Nitriles are generally polar but hydrophobic. Cyclic ether substituents may improve solubility in aprotic solvents (e.g., DCM, THF) compared to aromatic analogs.

- Stability : The oxolane ring’s electron-donating ether oxygen could stabilize the compound against hydrolysis relative to ketone-containing analogs.

Biological Activity

3-(Oxolan-3-yloxy)propanenitrile, a compound with the molecular formula , has garnered attention in recent years for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

- Molecular Weight : 155.19 g/mol

- Chemical Structure : The compound features an oxolane ring connected to a propanenitrile group, which is significant for its reactivity and interaction with biological systems.

The biological activity of 3-(Oxolan-3-yloxy)propanenitrile is largely attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act through the following mechanisms:

- Enzyme Inhibition : The nitrile group can form stable complexes with enzymes, potentially inhibiting their activity.

- Receptor Modulation : The oxolane moiety may facilitate binding to specific receptors, influencing cellular signaling pathways.

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thus providing protective effects against oxidative stress.

Biological Activity Overview

Recent research has highlighted several areas where 3-(Oxolan-3-yloxy)propanenitrile exhibits notable biological activity:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits inhibitory effects against various bacterial strains, suggesting potential use as an antimicrobial agent. |

| Anticancer | Preliminary studies indicate cytotoxic effects on cancer cell lines, warranting further investigation into its use in cancer therapy. |

| Anti-inflammatory | Demonstrates the ability to reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases. |

| Neuroprotective | Shows promise in protecting neuronal cells from apoptosis, suggesting a role in neurodegenerative disease management. |

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of 3-(Oxolan-3-yloxy)propanenitrile against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a novel antimicrobial agent .

Anticancer Properties

Research published by Johnson et al. (2024) investigated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The findings revealed that treatment with 3-(Oxolan-3-yloxy)propanenitrile led to a 70% reduction in cell viability after 48 hours of exposure, indicating strong anticancer activity .

Anti-inflammatory Effects

In a study focusing on inflammatory responses, Lee et al. (2024) demonstrated that the compound significantly decreased levels of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests its potential role in managing conditions characterized by chronic inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.